molecular formula C8H6N2O2S B1288042 2-Amino-1,3-benzothiazole-5-carboxylic Acid CAS No. 101084-95-1

2-Amino-1,3-benzothiazole-5-carboxylic Acid

Cat. No. B1288042
M. Wt: 194.21 g/mol
InChI Key: RPSPJTVLMPMYKL-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-5-carboxylic Acid is a compound with the molecular formula C8H6N2O2S . It is used as a neutral carrier (ionophore) to construct a poly (vinyl chloride)-based membrane electrode for determination of Ce 3+ ions . It also bonds chemically to multiwalled carbon nanotubes to produce a sorbent which has been used for separation of Pb (II) from aqueous samples .


Synthesis Analysis

The synthesis of benzothiazoles, including 2-Amino-1,3-benzothiazole-5-carboxylic Acid, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-benzothiazole-5-carboxylic Acid is represented by the InChI code 1S/C8H6N2O2S/c9-8-10-5-3-4 (7 (11)12)1-2-6 (5)13-8/h1-3H, (H2,9,10) (H,11,12) and the corresponding InChI key is RPSPJTVLMPMYKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,3-benzothiazole-5-carboxylic Acid include a molecular weight of 194.21 . It is a solid at room temperature . Detailed information about its boiling point, melting point, flash point, and density was not found in the search results.

Scientific Research Applications

    Synthesis of Cobalt (II) Picrate Mixed-Ligand Complexes

    • Application : 2-Aminobenzothiazole is used in the synthesis of cobalt (II) picrate mixed-ligand complexes .

    Study of Adsorption on Colloidal Silver Particles

    • Application : 2-Aminobenzothiazole is used to study adsorption of biologically significant molecules on colloidal silver particles using surface-enhanced Raman scattering spectroscopy .
  • Anti-Tubercular Compounds Synthesis
    • Application : Benzothiazole derivatives, including 2-Amino-1,3-benzothiazole-5-carboxylic Acid, have been used in the synthesis of anti-tubercular compounds .

Safety And Hazards

Safety information for 2-Amino-1,3-benzothiazole-5-carboxylic Acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Relevant Papers

Relevant papers on 2-Amino-1,3-benzothiazole-5-carboxylic Acid can be found at the following links .

properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSPJTVLMPMYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594246
Record name 2-Amino-1,3-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-benzothiazole-5-carboxylic Acid

CAS RN

101084-95-1
Record name 2-Amino-1,3-benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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